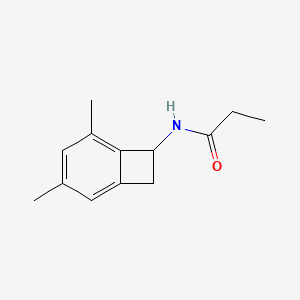

N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)propanamide

CAS No.: 33213-02-4

Cat. No.: VC17153950

Molecular Formula: C13H17NO

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33213-02-4 |

|---|---|

| Molecular Formula | C13H17NO |

| Molecular Weight | 203.28 g/mol |

| IUPAC Name | N-(3,5-dimethyl-7-bicyclo[4.2.0]octa-1,3,5-trienyl)propanamide |

| Standard InChI | InChI=1S/C13H17NO/c1-4-12(15)14-11-7-10-6-8(2)5-9(3)13(10)11/h5-6,11H,4,7H2,1-3H3,(H,14,15) |

| Standard InChI Key | GWPVQPDUWYOJHX-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)NC1CC2=CC(=CC(=C12)C)C |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The compound’s IUPAC name, N-(3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanamide, systematically describes its structure:

-

Bicyclo[4.2.0]octa-1,3,5-triene: A fused bicyclic system comprising an eight-membered ring with bridgehead positions at carbons 1, 3, 5, and 7.

-

3,5-Dimethyl substituents: Methyl groups at positions 3 and 5 of the bicyclic framework.

-

Propanamide group: A three-carbon acylated amine (-NHCOCH2CH3) at position 7 .

Molecular Formula and Weight

Synonyms and Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 302316 | Evitachem |

| PubChem CID | 302325 (related analog) | PubChem |

| SMILES | CC1=CC(=C2C(CC2=C1)NC(=O)CC)C | PubChem |

| InChIKey | NAHHLWNZOCYWSX-UHFFFAOYSA-N | PubChem |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanamide typically involves multi-step organic reactions:

-

Bicyclic Framework Construction: Diels-Alder reactions or photocyclization strategies assemble the bicyclo[4.2.0]octatriene core.

-

Methylation: Electrophilic aromatic substitution or Friedel-Crafts alkylation introduces methyl groups at positions 3 and 5.

-

Amidation: A nucleophilic acyl substitution reaction attaches the propanamide group to position 7 using propionyl chloride and an amine intermediate.

Optimization Challenges

-

Regioselectivity: Ensuring precise substitution at positions 3, 5, and 7 requires careful control of reaction conditions (e.g., temperature, catalysts).

-

Purification: Chromatographic techniques (e.g., HPLC, silica gel) are critical for isolating the target compound from byproducts.

Structural and Conformational Analysis

Molecular Geometry

The bicyclo[4.2.0]octatriene system imposes significant strain, resulting in a non-planar geometry. Key features include:

-

Bond Angles: Distorted angles at bridgehead carbons (≈90° for the fused rings) .

-

Torsional Strain: Elevated energy due to eclipsing interactions in the triene system .

X-ray Crystallography Data

While experimental crystallographic data for this specific compound is limited, analogs like N-(3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-yl)acetamide exhibit:

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption at 1650–1700 cm⁻¹ (C=O stretch of amide).

-

NMR Spectroscopy:

-

NMR: δ 1.2–1.4 (triplet, CH3 of propanamide), δ 2.1–2.3 (singlet, aromatic methyl groups).

-

NMR: δ 170–175 (amide carbonyl), δ 125–140 (aromatic carbons).

-

Physicochemical Properties

Reactivity and Functionalization

Key Reactions

-

Amide Hydrolysis: Under acidic conditions, the propanamide group hydrolyzes to propanoic acid and the corresponding amine.

-

Electrophilic Substitution: The electron-rich triene system undergoes nitration or halogenation at position 2 or 4.

-

Reduction: Catalytic hydrogenation reduces the triene to a saturated bicyclo[4.2.0]octane system.

Derivatives and Analogues

-

Methyl Ester Analog: Replacing the propanamide with a methyl ester enhances volatility for GC-MS analysis.

-

N-Aryl Derivatives: Substituting the amide nitrogen with aryl groups modulates electronic properties for optoelectronic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume